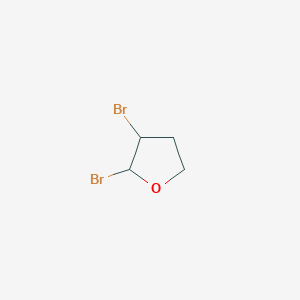
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine typically involves the alkylation of secondary amines. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and green solid acid catalysts has been reported to enhance the efficiency of amide synthesis, which is a crucial step in the production of secondary amines .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen. Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of enzymes involved in cancer progression or as a modulator of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine can be compared with other similar compounds, such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxyphenyl group, but with different substituents and chemical properties.
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1-phenylethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C20H21NO2/c1-21(20-9-6-14-23-20)19(17-7-4-3-5-8-17)15-16-10-12-18(22-2)13-11-16/h3-14,19H,15H2,1-2H3 |
InChI Key |
QIJGKAIXJCXANB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CO1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


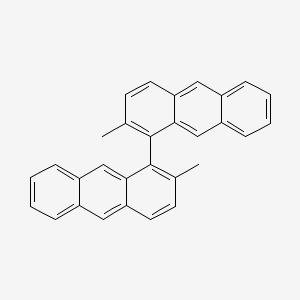

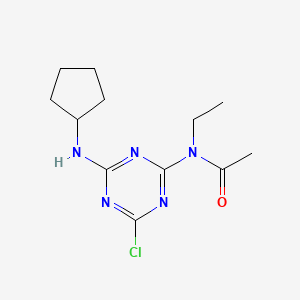


![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
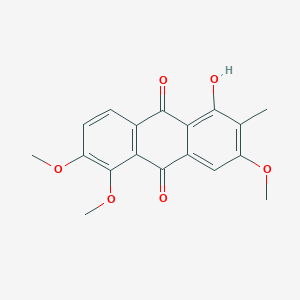
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
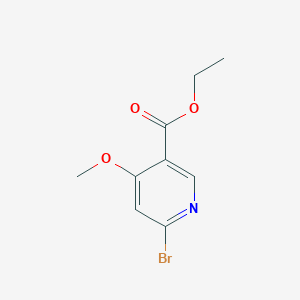
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


